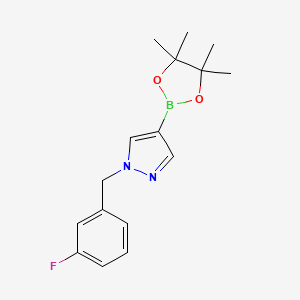

1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound is a boronic ester-functionalized pyrazole derivative with a 3-fluorobenzyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₇H₂₀BFN₂O₂ (exact mass: 330.16 g/mol), featuring a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The 3-fluorobenzyl moiety introduces electron-withdrawing effects, enhancing the reactivity of the boronic ester in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing pharmaceuticals and agrochemicals . The compound is typically synthesized via alkylation of 4-boronic ester pyrazole intermediates with substituted benzyl halides under basic conditions .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-6-5-7-14(18)8-12/h5-9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQULFUFLQFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the 3-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a 3-fluorobenzyl halide in the presence of a base such as potassium carbonate.

Attachment of the dioxaborolane moiety: This is usually done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.

Material Science: It can be utilized in the design of novel materials with specific properties.

Catalysis: The boron-containing moiety can act as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the benzyl group, pyrazole ring, or boronic ester. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity: Fluorine Position: The 3-fluorobenzyl group (parent compound) offers moderate electron withdrawal, balancing reactivity and stability in cross-couplings. Methyl Groups: Adding methyl groups to the benzyl () or pyrazole ring () increases steric hindrance, which may slow coupling kinetics but improve selectivity in complex syntheses .

Biological Activity :

- The parent compound and its analogs are intermediates in kinase inhibitors (e.g., ERK, PI3K) and antimicrobial agents. For example, the 3,5-dimethylpyrazole derivative () showed moderate antimicrobial activity due to enhanced membrane penetration .

Synthetic Accessibility :

- Microwave-assisted synthesis () improved yields (15–65%) for analogs with bulky substituents (e.g., pyrrolidine-ethyl groups), whereas traditional heating methods for the parent compound achieved higher yields (~70–80%) .

Safety Profiles :

- Hazard statements (e.g., H315, H319 for skin/eye irritation) are common across analogs, but the 3-fluoro-4-methylbenzyl derivative () requires stricter storage (4–8°C) due to higher reactivity .

Biological Activity

The compound 1-(3-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a member of the pyrazole family and incorporates a boron-containing moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of targeted therapies for various diseases. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C13H18BFO2

- Molecular Weight: 236.09 g/mol

- IUPAC Name: 2-[(3-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Boiling Point: 275 °C

- Density: 1.04 g/cm³

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

- Adenosine A2A Receptor Modulation : This compound has been studied for its potential as an antagonist of the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Research indicates that A2AR antagonists can mitigate neurotoxicity associated with amyloid-beta aggregates in Alzheimer's models .

- Anti-Cancer Properties : The compound serves as an intermediate in the synthesis of pharmaceuticals aimed at cancer treatment. Its boron-containing structure enhances its utility in creating targeted therapies that can selectively deliver cytotoxic agents to tumor cells .

- Fluorescent Probes : The compound is also utilized in creating fluorescent probes for biological imaging. This application allows researchers to visualize cellular processes with high specificity and sensitivity .

Pharmacological Studies

Several studies have investigated the pharmacological effects of compounds related to this pyrazole derivative:

- In Vivo Studies : Animal models have shown that derivatives targeting A2AR can enhance memory function and reduce neurotoxicity associated with protein aggregation in neurodegenerative diseases .

- In Vitro Studies : Binding affinity assays demonstrated that modifications in the fluorine position on the benzyl ring significantly affect the binding potency to A2AR. For instance, ortho-substituted derivatives exhibited higher binding affinities compared to para-substituted ones .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of A2AR antagonists in a mouse model of Alzheimer’s disease, it was found that treatment with compounds similar to This compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Study 2: Cancer Therapeutics

Research into the use of boron-containing pyrazoles has revealed their potential as effective agents in targeted cancer therapies. In vitro assays showed that these compounds could selectively induce apoptosis in cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.